6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom at the 6th position and a carboxylic acid group at the 1st position of the indene ring system imparts unique chemical characteristics to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 2,3-dihydro-1H-indene-1-carboxylic acid. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Another approach involves the cyclization of suitable precursors. For example, starting from a substituted benzene derivative, a series of reactions including Friedel-Crafts acylation, reduction, and cyclization can lead to the formation of the indene ring system with the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 6-chloro-2,3-dihydro-1H-indene-1,2-dione or this compound derivatives.
Reduction: Formation of 6-chloro-2,3-dihydro-1H-indene-1-methanol or other reduced derivatives.
Substitution: Formation of 6-substituted-2,3-dihydro-1H-indene-1-carboxylic acid derivatives.
Scientific Research Applications
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The presence of the chlorine atom and carboxylic acid group can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-1-carboxylic acid: Lacks the chlorine atom at the 6th position.
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a bromine atom instead of chlorine.
6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a methyl group instead of chlorine.
Uniqueness
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of the indene ring system with the carboxylic acid group and chlorine atom provides a distinct structural framework that can be exploited for the development of novel compounds with specific properties.
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXQAGIYOQVSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488107 |
Source
|
Record name | 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52651-15-7 |
Source
|
Record name | 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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